molecular formula C21H24N4O6 B11700846 N'~1~,N'~5~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]pentanedihydrazide

N'~1~,N'~5~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]pentanedihydrazide

Cat. No.: B11700846
M. Wt: 428.4 g/mol
InChI Key: ZUNWVBHSGJRKRK-FWSOMWAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~1~,N’~5~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]pentanedihydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of Schiff bases, which are typically formed by the condensation of primary amines with carbonyl compounds. The presence of hydroxy and methoxy groups in its structure adds to its reactivity and potential utility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~5~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]pentanedihydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and pentanedihydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing large-scale reactors for the condensation process.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~5~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]pentanedihydrazide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N’~1~,N’~5~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]pentanedihydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N’~1~,N’~5~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]pentanedihydrazide involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially leading to its observed biological activities. The Schiff base structure allows it to chelate metal ions, which can be crucial in its role as a ligand in coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~,N’~5~-bis[(E)-(4-methoxyphenyl)methylidene]pentanedihydrazide
  • N’~1~,N’~5~-bis[(E)-(4-fluorophenyl)methylidene]pentanedihydrazide
  • N’~1~,N’~5~-bis[(E)-(4-allyloxy-3-methoxyphenyl)methylidene]pentanedihydrazide

Uniqueness

N’~1~,N’~5~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]pentanedihydrazide is unique due to the presence of both hydroxy and methoxy groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research fields.

Properties

Molecular Formula

C21H24N4O6

Molecular Weight

428.4 g/mol

IUPAC Name

N,N'-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]pentanediamide

InChI

InChI=1S/C21H24N4O6/c1-30-18-10-14(6-8-16(18)26)12-22-24-20(28)4-3-5-21(29)25-23-13-15-7-9-17(27)19(11-15)31-2/h6-13,26-27H,3-5H2,1-2H3,(H,24,28)(H,25,29)/b22-12+,23-13+

InChI Key

ZUNWVBHSGJRKRK-FWSOMWAYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CCCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CCCC(=O)NN=CC2=CC(=C(C=C2)O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.